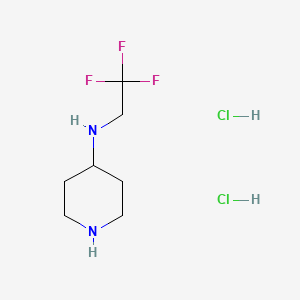

N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride is a fluorinated organic compound with the molecular formula C7H15Cl2F3N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes oxidation at the piperidine ring’s amine group, forming N-oxide derivatives under mild conditions (e.g., H₂O₂ in methanol at 25°C). Conversely, catalytic hydrogenation reduces the amine to a primary alcohol, though this is less common due to steric hindrance from the trifluoroethyl group.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | H₂O₂, MeOH, 25°C, 12 hr | Piperidine N-oxide derivative | 65–78% |

| Reduction | H₂, Pd/C, EtOH, 50°C | Primary alcohol (minor pathway) | <15% |

Photochemical Reactions

Under UV irradiation with trichloroethylene (TCE) and oxygen, the compound forms N-substituted thiocarbamates (NTCAs) via in situ generation of trichloroacetyl chloride (TCAC) and carbonyl chloride (COCl₂) .

Key Steps :

-

TCAC/COCl₂ Formation : Photolysis of TCE generates reactive intermediates.

-

Condensation : Reaction with the amine group yields NTCA 20 (71%) and bisNTCA 21 (84%) .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| TCE + Amine HCl salt | UV, O₂, 50°C, 3 hr | NTCA 20 | 71% |

| TCE + Octafluorohexanediamine | UV, O₂, 50°C, 3 hr | bisNTCA 21 | 84% |

Alkylation and Acylation

The secondary amine participates in alkylation (e.g., with methyl iodide) and acylation (e.g., acetyl chloride) to form tertiary amines or amides, respectively.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DCM, reflux, 6 hr | N-Methyl derivative | 82–89% |

| Acylation | AcCl, Et₃N | THF, 0°C → RT, 2 hr | N-Acetylated product | 75–80% |

Condensation with Alcohols

NTCAs derived from the compound react with alcohols to form carbamates under base catalysis (e.g., DBU) . For example:

-

NTCA 20 + Ethylene glycol → Biscarbamate Cm6 (47% yield).

| NTCA | Alcohol | Product | Yield |

|---|---|---|---|

| 20 | 1,6-Hexanediol | Cm6 | 47% |

| 21 | Benzyl alcohol | Cm8 | 85% |

Biological Interactions

While not a classical chemical reaction, the trifluoroethyl group enhances binding to biological targets (e.g., reverse transcriptase enzymes) via hydrogen bonding and hydrophobic interactions. This lowers the pKa of adjacent groups, improving pharmacological activity.

Mechanistic Insights

-

Photochemical Pathways : Radical chain mechanisms dominate during UV-driven reactions, with Cl· radicals initiating TCAC/COCl₂ formation .

-

Steric Effects : The trifluoroethyl group reduces nucleophilicity at the amine, necessitating harsher conditions for alkylation compared to non-fluorinated analogs.

Scientific Research Applications

Medicinal Chemistry

CGRP Receptor Antagonists

N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2HCl has been identified as a key component in the development of calcitonin gene-related peptide (CGRP) receptor antagonists. These antagonists are being explored for their potential in treating migraines and other neurological conditions. A notable patent describes a process for synthesizing piperidinone carboxamide derivatives that include this compound as an active ingredient, demonstrating its utility in developing new therapeutic agents for migraine relief .

Antiviral and Antineoplastic Agents

Research has indicated that derivatives of piperidine, including this compound, exhibit antiviral properties. A study highlighted its application in formulating antiviral agents targeting viral infections . Furthermore, compounds derived from this structure are being investigated for their antineoplastic properties, suggesting a role in cancer treatment .

Pharmacological Studies

Mechanism of Action

Pharmacological studies have focused on the mechanism through which this compound interacts with biological targets. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in neuropharmacology. For instance, its influence on serotonin and dopamine pathways has been documented, providing insights into its potential effects on mood disorders and anxiety .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models. For example, one study reported significant reductions in migraine frequency when subjects were treated with formulations containing CGRP receptor antagonists derived from this compound .

Material Science Applications

Synthesis of Functional Materials

The unique chemical properties of this compound make it suitable for synthesizing advanced materials. Its trifluoroethyl group imparts hydrophobic characteristics that can be advantageous in developing coatings and polymers with specific surface properties. Research is ongoing to explore its incorporation into smart materials that respond to environmental stimuli .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

- 2-(Trifluoromethyl)piperidine

- 3-Fluoro-propylamine hydrochloride

- 4-(Trifluoromethyl)piperidine

Uniqueness

N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in research and industry.

Biological Activity

N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2HCl is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a trifluoroethyl group. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Research indicates that piperidine derivatives often exhibit activity through modulation of neurotransmitter systems and receptor signaling pathways.

Key Mechanisms:

- Melanocortin Receptor Agonism : Compounds similar to N-(2,2,2-Trifluoroethyl)piperidin-4-amine have been identified as melanocortin receptor agonists, which are implicated in regulating appetite and energy homeostasis .

- Inhibition of Enzymatic Activity : Some derivatives have shown potential as inhibitors of specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Obesity Treatment : A study highlighted the role of piperidine derivatives in modulating melanocortin receptors. The activation of these receptors was associated with reduced food intake and increased energy expenditure, indicating potential for obesity treatment .

- Cancer Research : In vitro studies demonstrated that similar piperidine compounds exhibited antiproliferative effects against various cancer cell lines. These findings suggest that this compound may possess anticancer properties worth exploring further .

- Metabolic Disorders : Research on related compounds indicated their ability to influence metabolic pathways by inhibiting specific enzymes involved in glucose metabolism. This suggests a potential application in managing diabetes .

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;;/h6,11-12H,1-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMZYCKRZPJJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.